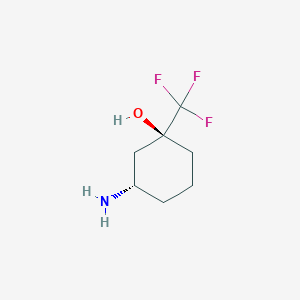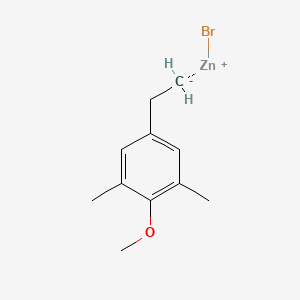
3,5-Dimethyl-4-methoxyphenethylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD09965864: , also known as 3,5-Dimethyl-4-methoxyphenethylzinc bromide, is an organozinc compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxyphenethylzinc bromide involves the reaction of 3,5-dimethyl-4-methoxyphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Dimethyl-4-methoxyphenethyl bromide+Zn→3,5-Dimethyl-4-methoxyphenethylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then typically stored and transported in specialized containers to maintain its stability.
化学反応の分析
Types of Reactions: 3,5-Dimethyl-4-methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals like palladium or copper, facilitating cross-coupling reactions.
Substitution Reactions: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in THF at low temperatures.
Transmetalation: Often involves palladium or copper catalysts and is carried out under inert conditions.
Substitution Reactions: Requires electrophiles such as alkyl halides or acyl chlorides, with the reaction performed in anhydrous conditions.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Resulting from cross-coupling reactions.
Substituted Aromatics: From substitution reactions with electrophiles.
科学的研究の応用
3,5-Dimethyl-4-methoxyphenethylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials and polymers.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
作用機序
The mechanism by which 3,5-Dimethyl-4-methoxyphenethylzinc bromide exerts its effects involves the transfer of its organic group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The compound’s reactivity is attributed to the presence of the zinc-carbon bond, which is highly polarized and thus highly reactive towards electrophiles and other reactive species .
類似化合物との比較
- Phenethylzinc bromide
- 3,5-Dimethylphenethylzinc bromide
- 4-Methoxyphenethylzinc bromide
Comparison: 3,5-Dimethyl-4-methoxyphenethylzinc bromide is unique due to the presence of both methyl and methoxy groups on the aromatic ring. These substituents influence the compound’s reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of steric and electronic effects, making it a valuable reagent in organic synthesis.
特性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
bromozinc(1+);5-ethyl-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
CYPKYDBYEYOGRG-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1OC)C)C[CH2-].[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
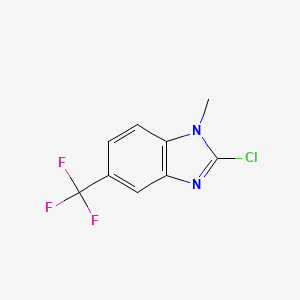

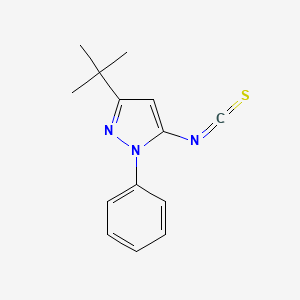

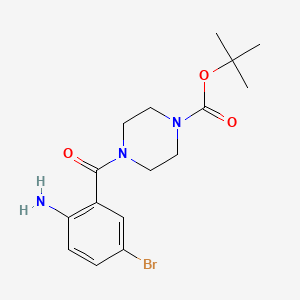
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
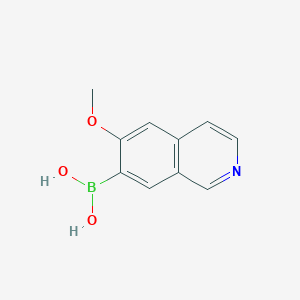
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)



